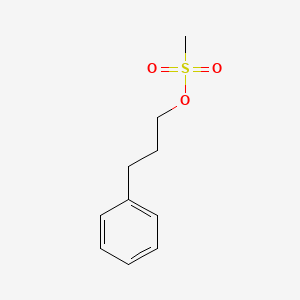

3-Phenylpropyl methanesulfonate

Description

Significance of Sulfonate Esters as Activated Substrates

Alcohols are common and readily available organic compounds, but the hydroxyl (-OH) group is a poor leaving group in nucleophilic substitution reactions. google.com This is because the hydroxide (B78521) ion (OH⁻) that would depart is a strong base. To facilitate these reactions, the hydroxyl group must first be converted into a better leaving group. google.comnih.gov

This is where sulfonate esters become exceptionally useful. By reacting an alcohol with a sulfonyl chloride (like methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base, the alcohol is converted into a sulfonate ester. nih.gov Common examples of these esters include methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and trifluoromethanesulfonates (triflates). google.com

The resulting sulfonate group (R-SO₃⁻) is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms. nih.gov This high stability makes the corresponding sulfonate anion a very weak base, and therefore, an excellent leaving group. google.com The conversion of an alcohol to a sulfonate ester thus "activates" the carbon atom to which it is attached, making it highly susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions. nih.gov This process is a cornerstone of synthetic chemistry, enabling the construction of complex molecules from simpler, alcohol-containing precursors. nih.gov

Overview of 3-Phenylpropyl Methanesulfonate (B1217627) as a Key Synthetic Intermediate

3-Phenylpropyl methanesulfonate, also known as 3-phenylpropyl mesylate, is a prime example of a sulfonate ester used as a key synthetic intermediate. It is synthesized from 3-phenyl-1-propanol (B195566) by reacting it with methanesulfonyl chloride. This reaction converts the unreactive hydroxyl group of the alcohol into a highly reactive methanesulfonate (mesylate) leaving group.

The primary function of this compound in organic synthesis is to act as an alkylating agent. It allows for the introduction of the 3-phenylpropyl group onto various nucleophiles. This is a crucial step in the synthesis of more complex molecules that feature this structural motif. For instance, the alkylation of amines with an alkyl halide or a sulfonate ester is a fundamental type of organic reaction for forming carbon-nitrogen bonds. wikipedia.org

A significant application of this chemistry is in the synthesis of pharmacologically active compounds. For example, the 3-phenylpropyl moiety is a key component of certain ligands for sigma-1 and sigma-2 receptors, such as N-(3-phenylpropyl)-N'-benzylpiperazines. nih.gov The synthesis of these molecules involves the N-alkylation of a suitable piperazine (B1678402) derivative with a 3-phenylpropyl group, a reaction for which this compound is an ideal reagent. nih.govwikipedia.org

Furthermore, the 3-phenylpropyl framework is central to the structure of Dapoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI). wikipedia.org Synthetic routes to Dapoxetine and its analogues often start with precursors like 3-phenyl-1-propanol and involve the attachment of the 3-phenylpropyl group to a naphthyloxy moiety via nucleophilic substitution, a transformation where this compound serves as an activated intermediate. nih.govgoogleapis.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 69804-99-5 |

| Molecular Formula | C₁₀H₁₄O₃S |

| Molecular Weight | 214.28 g/mol |

| Common Name | 3-Phenylpropyl mesylate |

Example Synthetic Application: Alkylation of Piperazine

The following table outlines a representative reaction where this compound is used to synthesize a piperazine derivative, a common scaffold in medicinal chemistry.

| Reaction Step | Details |

| Reactants | 1-Benzylpiperazine, this compound |

| Reagents/Solvent | Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN) |

| Reaction Type | Nucleophilic Substitution (N-Alkylation) |

| Product | 1-Benzyl-4-(3-phenylpropyl)piperazine |

| Significance | This reaction demonstrates the utility of this compound as an effective alkylating agent for synthesizing complex amines, which are precursors to potential drug candidates. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-14(11,12)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQADPICFWYQTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylpropyl Methanesulfonate and Analogues

General Synthetic Strategies for Alkyl Methanesulfonates

Alkyl methanesulfonates are typically synthesized from the corresponding alcohols. The primary methods involve direct mesylation, with reaction conditions optimized to ensure high yield and purity.

Direct Mesylation of Alcohols

The most common and direct method for synthesizing 3-phenylpropyl methanesulfonate (B1217627) is the mesylation of 3-phenyl-1-propanol (B195566). This reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. The base serves to neutralize the hydrochloric acid generated during the reaction.

A typical procedure involves dissolving 3-phenyl-1-propanol in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or toluene. The solution is cooled in an ice bath before the dropwise addition of a base, most commonly triethylamine (B128534) (TEA) or pyridine. Methanesulfonyl chloride is then added slowly, and the reaction is stirred, allowing it to proceed to completion, often by warming to room temperature overnight. orgsyn.org The general reaction is as follows:

Reaction Scheme: Mesylation of 3-Phenyl-1-propanol

3-Phenyl-1-propanol + Methanesulfonyl Chloride --(Base, Solvent)--> 3-Phenylpropyl Methanesulfonate + Base·HCl

The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The base facilitates the reaction by deprotonating the alcohol and scavenging the HCl byproduct. orgsyn.org The resulting mesylate is a stable compound that can be readily isolated and purified.

Optimization of Reaction Conditions and Reagents

Several factors can be optimized to improve the yield and purity of alkyl methanesulfonates and to avoid side reactions. Key considerations include the choice of base, solvent, and mesylating agent, as well as reaction temperature and moisture control.

Common Issues and Solutions:

Side Products: A potential side reaction is the formation of the corresponding alkyl chloride, which can occur if the reaction mixture is heated or if certain bases are used. biosynth.com

Hydrolysis: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze. Therefore, the reaction should be carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). Old reagents, particularly triethylamine, can be a source of water and should be distilled before use. nih.gov

To circumvent some of these issues, alternative reagents and conditions have been developed. For instance, using methanesulfonic anhydride (B1165640) ((MeSO₂)₂O) instead of methanesulfonyl chloride eliminates the possibility of forming the alkyl chloride side product, as the leaving group is the methanesulfonate anion itself, which is a poor nucleophile. biosynth.comnih.gov

Recent advancements have also focused on developing more environmentally friendly "green" procedures. One such method employs water as the solvent, using potassium hydroxide (B78521) (KOH) as the base and a catalytic amount of a lipophilic tertiary amine, such as triethylamine or N,N-dimethylbutylamine. This Schotten-Baumann-type reaction is performed at a controlled pH to prevent the hydrolysis of the sulfonyl chloride. jst.go.jp

| Parameter | Reagent/Condition | Purpose/Advantage |

| Mesylating Agent | Methanesulfonyl Chloride (MsCl) | Standard, cost-effective reagent. |

| Methanesulfonic Anhydride ((MeSO₂)₂O) | Avoids formation of alkyl chloride byproduct. biosynth.comnih.gov | |

| Base | Triethylamine (TEA), Pyridine | Standard organic bases to neutralize HCl. orgsyn.org |

| Potassium Hydroxide (KOH) | Used in aqueous "green" chemistry protocols. jst.go.jp | |

| Solvent | Dichloromethane (DCM), Toluene | Common aprotic solvents. orgsyn.org |

| Water (with phase-transfer catalyst) | Environmentally friendly alternative. jst.go.jp | |

| Atmosphere | Inert (Nitrogen, Argon) | Prevents hydrolysis of MsCl. nih.gov |

Preparation of Substituted and Chiral Derivatives

The versatility of the mesylation reaction allows for the synthesis of a wide array of substituted and chiral analogues of this compound. These derivatives are synthesized from correspondingly modified alcohol precursors.

Synthesis of Boc-Protected Amino-Phenylpropyl Methanesulfonates

The synthesis of phenylpropyl methanesulfonates bearing an amino group, protected with the tert-butyloxycarbonyl (Boc) group, is a valuable pathway for creating building blocks for peptides and other complex molecules. The general strategy involves the mesylation of a Boc-protected amino-phenylpropanol.

For example, to synthesize the mesylate of a Boc-protected 2-amino-3-phenyl-1-propanol, one can start from N-Boc-L-phenylalanine. The carboxylic acid is reduced to the corresponding primary alcohol, N-Boc-L-phenylalaninol, using a reducing agent like sodium borohydride (B1222165) in the presence of an activating agent or by conversion to an ester followed by reduction. google.com

Synthetic Route to Boc-Protected Amino-Phenylpropyl Methanesulfonate:

Reduction: N-Boc-L-phenylalanine methyl ester is reduced with sodium borohydride in methanol (B129727) to yield (R)-2-(tert-butoxycarbonylamino)-3-phenyl-1-propanol. google.com

Mesylation: The resulting Boc-protected amino alcohol is then subjected to standard mesylation conditions (MsCl, TEA, DCM) to convert the primary hydroxyl group into the desired methanesulfonate ester. The Boc protecting group is stable under these reaction conditions. nih.gov

This approach provides a chiral, protected amino-phenylpropyl methanesulfonate ready for further elaboration.

Preparation of Functionalized Aromatic Phenylpropyl Methanesulfonates

Introducing functional groups onto the phenyl ring of this compound is achieved by starting with an appropriately substituted 3-phenyl-1-propanol. The stability of the functional group to the mesylation conditions is a key consideration.

Example: Synthesis of 3-(4-Chlorophenyl)propyl Methanesulfonate

Precursor Synthesis: The starting material, 3-(4-chlorophenyl)-1-propanol, can be prepared via methods such as the reduction of 4-chlorocinnamic acid or its esters, or through palladium-catalyzed coupling reactions. google.com For instance, the reduction of ethyl 4-chlorodihydrocinnamate with a strong reducing agent like lithium aluminum hydride yields the desired alcohol.

Mesylation: The 3-(4-chlorophenyl)-1-propanol is then mesylated using the standard protocol with MsCl and TEA in DCM. biosynth.comguidechem.com The chloro-substituent is inert to these conditions.

A similar strategy can be applied to synthesize other derivatives, such as those with methoxy (B1213986) groups on the aromatic ring, by starting with precursors like 3-(4-methoxyphenyl)-1-propanol. google.com

| Precursor Alcohol | Functional Group | Resulting Mesylate |

| 3-(4-Chlorophenyl)-1-propanol guidechem.com | 4-Chloro | 3-(4-Chlorophenyl)propyl methanesulfonate |

| 3-(4-Methoxyphenyl)-1-propanol google.com | 4-Methoxy | 3-(4-Methoxyphenyl)propyl methanesulfonate |

| 3-(4-tert-Butylphenyl)-1-propanol google.com | 4-tert-Butyl | 3-(4-tert-Butylphenyl)propyl methanesulfonate |

Synthesis of Chiral Phenylpropyl Methanesulfonates

The preparation of chiral, non-racemic phenylpropyl methanesulfonates relies on establishing a stereocenter on the propyl chain of the alcohol precursor. The subsequent mesylation of the primary alcohol at the C3 position does not typically affect existing stereocenters.

A common strategy is the enantioselective reduction of a prochiral ketone. For example, the synthesis of chiral (S)-2-phenyl-1-propanol can be achieved through the biocatalytic reduction of 2-phenylpropionaldehyde using alcohol dehydrogenase or whole-cell biocatalysts like Saccharomyces cerevisiae. uni-pannon.huresearchgate.net Alternatively, asymmetric chemical catalysis, such as Noyori-type asymmetric hydrogenation, can be employed. wikipedia.org

Example: Synthesis of (S)-2-Phenylpropyl Methanesulfonate

Enantioselective Reduction: 2-Phenylpropionaldehyde is reduced enantioselectively to produce (S)-2-phenyl-1-propanol with high optical purity. researchgate.net

Mesylation: The resulting chiral primary alcohol is then converted to its mesylate using standard conditions (MsCl, TEA, DCM). The chirality at the C2 position is preserved during this step.

Another approach involves creating a chiral center at the C1 position. For instance, (S)-1-phenyl-1-propanol can be synthesized via the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, catalyzed by a chiral amino alcohol like (2S)-DAIB. biosynth.com However, since this creates a secondary alcohol, its reactivity in subsequent mesylation and substitution reactions would differ from the primary mesylates discussed previously. For the purpose of creating a primary mesylate with a chiral center, starting with a precursor like chiral 2-phenyl-1-propanol (B72363) is the more direct route.

Reactivity and Reaction Mechanisms of 3 Phenylpropyl Methanesulfonate

Nucleophilic Substitution Reactions

The carbon atom alpha to the sulfonate ester group in 3-phenylpropyl methanesulfonate (B1217627) is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for a range of nucleophilic substitution reactions.

S_N2 Mechanistic Considerations and Stereochemical Implications

Nucleophilic substitution reactions of 3-phenylpropyl methanesulfonate, a primary alkyl sulfonate, predominantly proceed through an S_N2 (bimolecular nucleophilic substitution) mechanism. youtube.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the methanesulfonate leaving group departs. pressbooks.pub A key characteristic of the S_N2 reaction is the "backside attack" of the nucleophile, approaching the carbon atom from the side opposite to the leaving group. pressbooks.pubmasterorganicchemistry.com

This backside attack has significant stereochemical consequences. If the reaction occurs at a chiral center, it results in a predictable inversion of stereochemistry, often referred to as a Walden inversion. masterorganicchemistry.comyoutube.com For a starting material with an (R) configuration at the reaction center, the product will have an (S) configuration, and vice versa. youtube.com This stereospecificity is a hallmark of the S_N2 mechanism. youtube.com The transition state of an S_N2 reaction involves a pentacoordinated carbon atom, where both the incoming nucleophile and the departing leaving group are partially bonded. pressbooks.pub

The rate of an S_N2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics. youtube.com Steric hindrance around the reaction center plays a crucial role; less sterically hindered substrates, such as primary alkyl sulfonates, react more readily via the S_N2 pathway. youtube.com

Reactivity with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)

The electrophilic nature of this compound allows it to react with a wide array of nucleophiles. The strength of the nucleophile often dictates the reaction rate and efficiency.

Amines: Amines are effective nucleophiles for S_N2 reactions with sulfonate esters. The reaction of this compound with an amine would yield the corresponding N-substituted 3-phenylpropylamine (B116678) derivative.

Alcohols: Alcohols can act as nucleophiles, though they are generally weaker than amines. In the presence of a non-nucleophilic base to deprotonate the alcohol, their reactivity is enhanced. The reaction with an alcohol would lead to the formation of an ether. The "spontaneous" reaction of phenyl isocyanate with various alcohols has been studied, providing insights into the reactivity of alcohols as nucleophiles. rsc.org

Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily participate in S_N2 reactions with sulfonate esters. nih.gov The reaction with a thiol would produce a thioether (sulfide). The high nucleophilicity of thiols is attributed to the polarizability of the sulfur atom.

The reactivity of these nucleophiles generally follows the trend: Thiols > Amines > Alcohols. This order can be influenced by factors such as basicity, polarizability, and the solvent used.

| Nucleophile | Product Type | General Reactivity |

| Amines | N-substituted 3-phenylpropylamine | Good |

| Alcohols | 3-Phenylpropyl ether | Moderate |

| Thiols | 3-Phenylpropyl thioether | Excellent |

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a strong, non-nucleophilic base.

Intramolecular Elimination (Ei) Pathways for Related Sulfones and Sulfinates

While not directly involving this compound, the study of intramolecular elimination (Ei) reactions in related sulfones and sulfinates provides valuable mechanistic insights. The Ei mechanism is a type of thermal syn-elimination where two adjacent substituents depart simultaneously through a cyclic transition state to form an alkene. wikipedia.org This process is thermally activated and does not require an external base. wikipedia.org

For example, the thermolysis of certain sulfones at high temperatures can proceed through an Ei mechanism to yield an alkene and a sulfinic acid. researchgate.net Similarly, sulfinate anions can act as leaving groups in elimination reactions. researchgate.net The study of α-nitrosulfones has shown that elimination of a sulfinate anion can occur from the corresponding anion radical. researchgate.net

Influence of Substrate Structure on Elimination Processes

The structure of the substrate plays a significant role in determining the competition between substitution and elimination reactions. For primary sulfonates like this compound, S_N2 substitution is generally favored, especially with good, non-basic nucleophiles. However, the use of a strong, sterically hindered base, such as potassium tert-butoxide, will promote the E2 (bimolecular elimination) pathway, leading to the formation of an alkene.

Cross-Electrophile Coupling Reactions

The transformation of this compound through cross-electrophile coupling reactions represents a significant advancement in carbon-carbon bond formation. This method circumvents the need for pre-formed organometallic nucleophiles by coupling two distinct electrophiles. Nickel-catalyzed systems have been particularly effective in this regard. These reactions typically employ a nickel catalyst, a reducing agent, and a ligand to facilitate the coupling of alkyl electrophiles, such as this compound, with aryl halides. The process is valued for its high functional group tolerance, accommodating sensitive groups like hydroxyl, amides, and esters. nih.gov

A common catalytic system involves a nickel(II) precursor, a bipyridine-type ligand, and a metallic reductant like manganese or zinc. rsc.org The reaction is generally performed in an amide solvent. The choice of ligand is crucial and can be tuned to optimize the reaction for specific substrates. wikipedia.org For instance, a dual-ligand system has been shown to have a synergistic effect, enhancing reaction efficiency. nih.gov

Cobalt-based systems have also emerged as powerful catalysts for reductive couplings. While often used for coupling alkyl halides with activated alkenes, the principles extend to the arylation of alkyl electrophiles. Cobalt catalysts can activate C(sp²)-CN bonds in benzonitrile (B105546) derivatives for cross-coupling with aryl halides, showcasing their versatility. In some instances, cobalt catalysis can be ligand-free, simplifying the reaction setup. The mechanism in cobalt-catalyzed systems can differ from nickel, sometimes proceeding through an SN2 pathway rather than single-electron transfer for radical generation.

The table below summarizes representative conditions for these transition metal-catalyzed cross-couplings.

| Catalyst System | Alkyl Electrophile Type | Aryl Electrophile | Reductant | Ligand Type | Reference |

| Nickel(II) | Alkyl Halide/Sulfonate | Aryl Halide | Mn or Zn | Bipyridine | rsc.org |

| Cobalt(II) | Alkyl Halide | Activated Alkene | Zn | dppe | |

| Cobalt(II) | Benzyl Chloride | Aryl Halide | Not specified | Not always required |

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based methods. In the context of cross-electrophile coupling, this compound can function as a pseudohalide, demonstrating its versatility beyond conventional solution-phase chemistry. Mechanochemical coupling of aryl and alkyl electrophiles is often performed via ball milling, sometimes with a small amount of liquid additive in a technique known as liquid-assisted grinding (LAG). nih.gov

This approach has been successfully applied to the cross-electrophile coupling of aryl halides with alkyl halides using a Ni/Mn alloy that serves as both the catalyst and the reductant. nih.gov The use of a non-toxic solvent like N-butylpyrrolidinone (NBP) as the LAG enhances the sustainability of the process. nih.gov The ability of alkyl sulfonates to participate in such reactions highlights their role as effective halide surrogates in green chemistry applications. The solid-state nature of mechanochemical reactions can also lead to different selectivities compared to solution-based methods.

Key features of mechanochemical cross-electrophile coupling are outlined below.

| Feature | Description | Reference |

| Technique | Ball Milling / Liquid-Assisted Grinding (LAG) | nih.gov |

| Catalyst/Reductant | Ni/Mn Alloy | nih.gov |

| Solvent | N-butylpyrrolidinone (NBP) (as LAG) | nih.gov |

| Advantage | Increased sustainability, reduced solvent waste | nih.gov |

The mechanism of nickel-catalyzed cross-electrophile coupling has been a subject of detailed investigation and is understood to proceed through a radical-chain pathway. rsc.org This mechanism avoids the formation of traditional organometallic reagents from the alkyl electrophile. The key steps are as follows:

Oxidative Addition : The nickel(0) catalyst preferentially undergoes oxidative addition with the aryl halide to form an arylnickel(II) intermediate.

Radical Generation : The alkyl electrophile (e.g., this compound) is converted into an alkyl radical. This can be initiated by a nickel(I) species, which is generated during the catalytic cycle.

Radical Capture : The arylnickel(II) intermediate traps the alkyl radical to form a high-valent arylakylnickel(III) species. rsc.org

Reductive Elimination : This intermediate rapidly undergoes reductive elimination to form the desired C(sp²)-C(sp³) bond and regenerate a nickel(I) species. rsc.org

Catalyst Regeneration : The nickel(I) species is then reduced back to nickel(0) by the stoichiometric reductant (e.g., Mn or Zn) to complete the catalytic cycle. rsc.org

This radical-chain mechanism explains the high cross-selectivity observed in these reactions, as the two electrophiles enter the catalytic cycle through different pathways. The differing reactivities of the aryl and alkyl electrophiles towards the nickel catalyst are fundamental to the success of this methodology.

Reductive Cleavage and Decomposition Pathways

The methanesulfonate group in this compound can be removed through reductive cleavage, a process also known as reductive desulfonylation. This reaction typically replaces the carbon-sulfur bond with a carbon-hydrogen bond, effectively converting the sulfonate into an alkane. A variety of reducing agents and systems have been developed for this transformation. nih.gov

Active metals and metal salts are commonly employed for reductive desulfonylation. These include sodium amalgam, aluminum amalgam, magnesium, and samarium(II) iodide. nih.gov Tin hydrides, such as tributyltin hydride, are also effective reagents for this purpose. nih.gov Furthermore, transition metal complexes can catalyze the reductive cleavage in the presence of a reducing agent. For example, palladium complexes like PdCl₂(dppp) or Pd(PPh₃)₄ can be used with lithium triethylborohydride (LiHBEt₃) to achieve desulfonylation. nih.gov

The choice of reducing system can depend on the other functional groups present in the molecule. These methods are synthetically useful for removing the sulfonyl group after it has served its purpose as an activating group or in directing a particular synthetic step. nih.gov

| Reducing System | Type | Example Reagents | Reference |

| Active Metals/Salts | Stoichiometric | Na(Hg), Al(Hg), Mg, SmI₂ | nih.gov |

| Tin Hydrides | Stoichiometric | Bu₃SnH | nih.gov |

| Transition Metal Complexes | Catalytic | PdCl₂(dppp)/LiHBEt₃, Pd(PPh₃)₄/LiHBEt₃ | nih.gov |

Alkyl methanesulfonates, including this compound, can serve as precursors for the synthesis of organic peroxides. The reaction of alkyl methanesulfonates with hydrogen peroxide provides a route to alkyl hydroperoxides. This transformation involves the displacement of the methanesulfonate leaving group by the hydroperoxide anion.

Furthermore, methanesulfonate precursors can lead to the formation of di(methanesulfonyl) peroxide. This compound can be prepared through the electrolysis of methanesulfonic acid in water. rsc.org Di(methanesulfonyl) peroxide is a crystalline solid that is relatively stable at room temperature but decomposes upon heating. rsc.org It has been identified as a potent oxidant. For instance, bis(methanesulfonyl) peroxide can selectively oxidize benzylic C-H bonds to form benzylic alcohols without over-oxidation to the corresponding ketone, a reaction that is proposed to proceed via a proton-coupled electron transfer (PCET) mechanism. wikipedia.org

The reactivity of these peroxide derivatives underscores the utility of methanesulfonates in accessing highly reactive oxidizing agents.

Transformations Involving Protecting Groups

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent its participation in a chemical reaction, only to be removed in a later step. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and the variety of methods available for its removal.

Selective Deprotection Strategies (e.g., Boc Group Removal)

The selective removal of a protecting group, such as the Boc group, in the presence of other sensitive functionalities is a critical aspect of complex molecule synthesis. This process, known as deprotection, requires carefully chosen reagents and conditions to ensure high yield and chemoselectivity.

While numerous methods exist for Boc deprotection, typically involving acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) or specific Lewis acids, the use of alkyl methanesulfonates like this compound for this purpose has not been reported in peer-reviewed literature. Alkyl methanesulfonates are primarily recognized as effective alkylating agents due to the excellent leaving group ability of the mesylate anion. Their potential role in facilitating the cleavage of a Boc group is not a documented or established chemical transformation.

Hypothetical Considerations:

Theoretically, if this compound were to play a role in Boc deprotection, it would likely not be as a direct reagent for cleavage. The Boc group's lability is primarily acid-driven, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates. An alkyl methanesulfonate is not acidic and would not directly facilitate this mechanism.

It is conceivable that in a multi-step sequence, this compound could be used to alkylate a nucleophilic site on a substrate after a Boc deprotection step has been carried out using standard methods. However, this represents a subsequent functionalization rather than a role in the deprotection itself.

Data on Boc Deprotection (General Methods):

To provide context on established Boc deprotection methodologies, the following table summarizes common reagents and conditions. It is crucial to reiterate that This compound is not a reagent used in these established procedures.

| Reagent | Conditions | Typical Substrates |

| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (B109758) (DCM) | N-Boc protected amines, amino acids |

| Hydrochloric Acid (HCl) | In Dioxane, Methanol (B129727), or Ethyl Acetate | N-Boc protected amines |

| Methanesulfonic Acid | In Dichloromethane/tert-Butyl Acetate | Selective N-Boc deprotection in the presence of tert-butyl esters |

| Lewis Acids (e.g., TMSOTf, SnCl₄) | Anhydrous conditions, various solvents | Mild deprotection for sensitive substrates |

| Thermal Deprotection | High temperatures in various solvents | For specific substrates where acid/base sensitivity is a concern |

Applications in Advanced Organic Synthesis

Functionalization and Derivatization Studies

The electrophilic nature of the carbon atom attached to the methanesulfonate (B1217627) moiety allows for the introduction of a wide range of functional groups through reactions with various nucleophiles. This makes 3-phenylpropyl methanesulfonate a valuable building block for creating libraries of derivatized compounds.

While this compound is not used to create the sulfonamide functional group (R-SO₂-N) itself, it is an effective alkylating agent for the nitrogen atom of existing sulfonamides. In this synthetic approach, a primary or secondary sulfonamide is deprotonated using a suitable base, such as potassium carbonate, to form a nucleophilic sulfonamide anion. This anion then displaces the methanesulfonate leaving group from this compound in a nucleophilic substitution reaction. This process forms a new carbon-nitrogen bond, yielding an N-(3-phenylpropyl)-substituted sulfonamide. This method is a reliable strategy for incorporating the 3-phenylpropyl scaffold into molecules containing a sulfonamide moiety. benthamscience.com The general transformation is widely applicable for the N-alkylation of various nitrogen-containing compounds. organic-chemistry.org

Table 1: General Reaction for the Synthesis of N-(3-Phenylpropyl)sulfonamides

| Reactant 1 | Reactant 2 | Base | Product Structure |

| This compound | A primary or secondary sulfonamide (R-SO₂-NHR') | K₂CO₃, NaH, etc. | N-(3-phenylpropyl)sulfonamide |

The ability of this compound to act as a bifunctional electrophile makes it a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds. The synthetic strategy typically involves a reaction with a nucleophile that contains at least two reactive sites, leading to an initial substitution followed by a ring-closing cyclization step.

One common method involves reacting this compound with a dinucleophile, such as an amino alcohol or a diamine. For instance, treatment with ethanolamine (B43304) would first involve the nitrogen atom displacing the methanesulfonate group. The resulting intermediate, containing both an alcohol and a secondary amine, can then undergo a subsequent intramolecular cyclization to form a morpholine (B109124) derivative. Similarly, reactions with substituted hydrazines can yield pyrazolidine-based structures. The synthesis of N-heterocycles through the alkylation of nitrogen nucleophiles is a fundamental and widely practiced strategy in organic chemistry. benthamscience.comorganic-chemistry.org The cyclization to form the heterocyclic ring can be influenced by the choice of reactants and reaction conditions, allowing for the construction of diverse ring systems. mdpi.comrsc.org

Table 2: Examples of Heterocycle Synthesis from this compound

| Nucleophile | Intermediate Product | Final Heterocyclic Analogue |

| Ethanolamine | N-(3-phenylpropyl)ethanolamine | 4-Phenylpropylmorpholine |

| Ethylenediamine | N¹-(3-phenylpropyl)ethane-1,2-diamine | 1-(3-Phenylpropyl)piperazine |

| Hydrazine | (3-Phenylpropyl)hydrazine | 1-(3-Phenylpropyl)pyrazolidine |

Application in Radiochemistry as a Precursor

In the field of radiochemistry, particularly for Positron Emission Tomography (PET), molecules containing short-lived positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) are essential. The synthesis of these radiotracers requires precursors that can be rapidly and efficiently labeled with the radionuclide.

This compound is not a direct precursor for the synthesis of radiolabeled aryl fluorides (where ¹⁸F is attached to the phenyl ring). The synthesis of aryl fluorides via nucleophilic substitution requires the leaving group to be directly attached to the aromatic ring. Furthermore, the ring typically needs to be "activated" by electron-withdrawing groups or the reaction must be mediated by transition metals. Common precursors for aryl fluorination include diaryliodonium salts, aryl stannanes, and compounds with nitro or trimethylammonium leaving groups on the aromatic ring. nih.govmdpi.comacs.orgresearchgate.net

However, this compound is an excellent precursor for the synthesis of aliphatic radiolabeled compounds, specifically 3-[¹⁸F]fluoro-1-phenylpropane . In this context, the methanesulfonate group serves as a highly effective leaving group for aliphatic nucleophilic substitution (an Sₙ2 reaction). The reaction is carried out with cyclotron-produced, no-carrier-added [¹⁸F]fluoride ion, which attacks the primary carbon of the propyl chain, displacing the methanesulfonate group to form a stable carbon-fluorine bond. This method is a cornerstone of ¹⁸F-radiochemistry for producing PET tracers containing fluoroalkyl chains. nih.govnih.gov

Table 3: Radiosynthesis of 3-[¹⁸F]fluoro-1-phenylpropane

| Precursor | Radiolabeling Agent | Reaction Type | Final Radiolabeled Product |

| This compound | [¹⁸F]Fluoride (e.g., K[¹⁸F]F) | Aliphatic Nucleophilic Substitution (Sₙ2) | 3-[¹⁸F]Fluoro-1-phenylpropane |

Catalytic Applications and Methodological Advancements

Role in Transition Metal Catalysis

Transition metal catalysis provides powerful tools for constructing complex molecular architectures from simple precursors. Alkyl sulfonates, such as 3-phenylpropyl methanesulfonate (B1217627), have emerged as effective electrophilic partners in these transformations, offering an alternative to traditional alkyl halides. Their role is particularly prominent in nickel-catalyzed reactions, which can activate the relatively inert carbon-oxygen bond of the sulfonate group.

Cross-electrophile coupling (XEC) represents a significant advancement in cross-coupling chemistry, enabling the union of two different electrophiles through reductive catalysis. nih.govnih.govnih.gov In this arena, dual catalytic systems, often combining a photoredox catalyst with a nickel catalyst, have proven effective for activating challenging substrates. chemrxiv.orgnih.gov Alkyl methanesulfonates (mesylates) are valuable substrates in these reactions. nih.govdigitellinc.com

Research into nickel-catalyzed XEC reactions demonstrates that alkyl mesylates can be coupled with other electrophiles, such as aryl halides or other alkyl electrophiles. nih.govdigitellinc.comprinceton.edu For instance, studies on intramolecular XEC of 1,3-dimesylates show a powerful method for synthesizing cyclopropanes. nih.gov This transformation engages two alkyl mesylate groups within the same molecule. nih.gov The general mechanism often involves the activation of the mesylate's C–O bond by a low-valent nickel complex. In some systems, particularly those using Grignard reagents, the alkyl mesylate is converted in situ to a more reactive alkyl iodide, which then enters the nickel catalytic cycle. acs.org This subsequent cycle proceeds via radical intermediates, where the stereochemical outcome can be affected by the lifetime and inversion barriers of the radical species. acs.org

In photoredox/nickel dual catalysis, a photosensitizer absorbs visible light and engages in single-electron transfer to activate the nickel catalyst or one of the electrophiles, facilitating the challenging oxidative addition steps under mild conditions. chemrxiv.orgnih.gov While 3-phenylpropyl methanesulfonate itself is not the primary subject of these foundational studies, its structure is representative of the unactivated secondary alkyl sulfonates that can participate in these powerful bond-forming reactions. nih.govacs.org

| Catalytic System | Electrophile 1 | Electrophile 2 | Product Type | Key Feature |

|---|---|---|---|---|

| Nickel / Photoredox | Alkyl Mesylate | Aryl Halide | Aryl-Alkyl Product | Enables coupling of unactivated alkyl groups under mild, light-mediated conditions. chemrxiv.org |

| Nickel / Reductant (e.g., Mn, Zn) | 1,3-Dimesylate | (Intramolecular) | Cyclopropane | Demonstrates intramolecular C(sp³)–C(sp³) bond formation from two alkyl sulfonate groups. nih.gov |

| Nickel / Grignard Reagent | Alkyl Mesylate | Alkyl Mesylate | Alkyl-Alkyl Product | Involves in-situ conversion of mesylate to a more reactive halide intermediate. acs.org |

| Nickel / Bipyridine Ligand | Alkyl Sulfonate | Aryl Halide | Aryl-Alkyl Product | Proceeds via a radical-chain mechanism. nih.govnih.gov |

Mechanochemical activation, which uses mechanical force (e.g., ball milling) to drive chemical reactions, is a growing area of green chemistry. It can promote reactions in the absence of bulk solvents, sometimes enhancing reactivity. While mechanochemistry has been applied to aryl-alkyl cross-electrophile coupling involving alkyl halides, digitellinc.com a review of current scientific literature reveals a lack of specific research findings on the mechanochemical activation of this compound or other simple alkyl sulfonates in cross-electrophile coupling reactions.

Asymmetric Catalysis Applications

Asymmetric catalysis aims to produce chiral molecules with a high excess of one enantiomer, which is crucial in fields like medicinal chemistry.

Enantioselective hydrogenation is a powerful method for creating chiral centers by adding hydrogen across a prochiral double bond (C=C or C=O) using a chiral catalyst. A review of the relevant literature indicates that this process is primarily applied to unsaturated compounds. Numerous studies detail the successful asymmetric hydrogenation of unsaturated sulfones (e.g., vinyl or β-keto sulfones) to produce valuable chiral sulfones and β-hydroxy sulfones. rsc.orgnih.govrsc.org

However, this compound is a saturated alkyl sulfonate, meaning it does not possess the carbon-carbon or carbon-oxygen double bond necessary to act as a substrate in these hydrogenation reactions. Therefore, based on available research, it is not a suitable candidate for direct enantioselective hydrogenation to create chiral building blocks.

Computational and Theoretical Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational tools that provide insights into the behavior of molecules at an atomic level. These methods are crucial for understanding the structure-property relationships of chemical compounds like 3-Phenylpropyl methanesulfonate (B1217627).

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 3-Phenylpropyl methanesulfonate, which contains a propyl chain, numerous conformations are possible, each with a distinct energy level. Identifying the low-energy conformers is essential as they often dictate the molecule's physical properties and biological activity.

Molecular Dynamics (MD) simulations offer a method to explore the conformational space of a molecule over time. mdpi.commdpi.com This technique simulates the motion of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior. chemrxiv.org An MD simulation can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates under specific conditions like temperature and pressure. nih.gov For this compound, MD simulations would elucidate the rotational dynamics around the C-C single bonds of the propyl chain and the C-O bond of the mesylate group.

The results of such an analysis are typically presented in a table listing the stable conformers and their relative energies. While specific data for this compound is not available, a hypothetical analysis would yield data similar to that shown in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes to show the typical output of a conformational analysis.

| Conformer | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | ~180° | 0.00 | 65.1 |

| Gauche (+) | ~60° | 0.85 | 17.4 |

| Gauche (-) | ~-60° | 0.85 | 17.4 |

| Eclipsed (Syn-periplanar) | ~0° | 4.50 | 0.1 |

Quantum Theory of Atoms in Molecules (QTAIM) Calculations for Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into atomic basins based on the gradient vector field of the electron density. uni-rostock.de This approach allows for the quantitative characterization of atomic and bond properties.

A key feature of QTAIM is the identification of critical points in the electron density, where the gradient is zero. A (3, -1) critical point, known as a bond critical point (BCP), located on the path of maximum electron density between two nuclei (a bond path), indicates the presence of an interaction. uni-rostock.de The properties of the electron density at the BCP, such as its magnitude (ρ), its Laplacian (∇²ρ), and the energy densities, provide deep insights into the nature of the chemical bond (e.g., shared covalent interactions vs. closed-shell ionic or van der Waals interactions). muni.cz

For this compound, QTAIM calculations could be used to:

Characterize the covalent bonds within the molecule (C-C, C-H, C-S, S=O, S-O, C-O).

Investigate weaker intramolecular interactions, such as potential hydrogen bonds between the sulfonyl oxygens and hydrogens on the propyl chain or phenyl ring.

Analyze intermolecular interactions in a dimer or crystal structure, quantifying the forces that hold the molecules together.

Table 2: Hypothetical QTAIM Data for Selected Bonds in this compound This table is for illustrative purposes to show typical QTAIM analysis results.

| Bond | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Type Interpretation |

|---|---|---|---|

| C-C (propyl) | 0.250 | -0.680 | Shared (Covalent) |

| S=O (sulfonyl) | 0.310 | +0.950 | Polar Covalent |

| S-O (ester) | 0.190 | +0.550 | Polar Covalent |

| Intramolecular H···O | 0.015 | +0.045 | Closed-Shell (Weak Interaction) |

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations provide highly accurate information about the electronic structure, energy, and properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations are fundamental to investigating the reactivity of this compound.

Investigation of Reaction Pathways and Energy Barriers

DFT is a widely used computational method for investigating chemical reactions. It can be used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating the geometries of transition states—the highest energy point along the reaction coordinate—and calculating the activation energy (energy barrier). A lower energy barrier corresponds to a faster reaction rate.

For this compound, a common reaction is nucleophilic substitution, where the methanesulfonate group acts as a good leaving group. DFT calculations could be used to model its reaction with a nucleophile (e.g., a halide or hydroxide (B78521) ion) to determine whether the reaction proceeds through an Sₙ1 or Sₙ2 mechanism and to calculate the associated energy barriers.

Theoretical Analysis of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. princeton.edu Measuring KIEs is a powerful experimental tool for elucidating reaction mechanisms, and theoretical calculations can predict KIEs for proposed pathways. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking.

For a reaction involving this compound, such as an E2 elimination, substituting a hydrogen atom on the carbon adjacent to the oxygen with deuterium (²H or D) would be expected to produce a significant primary KIE (kH/kD > 1). princeton.edu Theoretical calculations can model the vibrational frequencies of the reactant and the transition state for both the light (H) and heavy (D) isotopologues to predict the KIE. Agreement between the calculated and experimental KIE provides strong support for a proposed mechanism.

Evaluation of Intermediates and Transition States

The complete characterization of a reaction mechanism requires the evaluation of all intermediates and transition states. Quantum chemical calculations are essential for this purpose.

Intermediates: These are stable, albeit often short-lived, species that exist in energy minima along the reaction pathway between reactants and products. For instance, in a potential Sₙ1 reaction of this compound, calculations would focus on locating and characterizing the stability of the 3-phenylpropyl carbocation intermediate.

Transition States (TS): A transition state represents an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. It is a fleeting arrangement of atoms that must be passed through for the reaction to occur. Locating the TS geometry and confirming it has exactly one imaginary vibrational frequency is a standard computational procedure to verify its identity. The energy of the TS relative to the reactants determines the activation energy. princeton.edu

For the nucleophilic substitution of this compound, DFT calculations could distinguish between a concerted Sₙ2 pathway (one transition state, no intermediate) and a stepwise Sₙ1 pathway (two transition states with a carbocation intermediate in between).

Table 3: Hypothetical Calculated Energy Barriers for Competing Pathways This table is for illustrative purposes to show how DFT can be used to compare reaction mechanisms.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡) (kcal/mol) | Conclusion |

|---|---|---|---|

| Sₙ2 Substitution | Nucleophilic attack on C-O bond | 22.5 | Likely pathway |

| Sₙ1 Substitution | Formation of carbocation | 35.1 | Less likely pathway |

| E2 Elimination | Concerted C-H and C-O bond cleavage | 24.8 | Competitive with Sₙ2 |

Studies on Stereochemical Implications in Reactions

While specific computational and theoretical studies exclusively focused on the stereochemical implications in reactions of this compound are not extensively documented in publicly available literature, the stereochemical outcomes of its reactions can be largely predicted based on well-established principles of reaction mechanisms, particularly nucleophilic substitution reactions (SN2). The methanesulfonate group is an excellent leaving group, making the compound susceptible to SN2 reactions.

In a typical SN2 reaction, a nucleophile attacks the carbon atom bonded to the leaving group from the side opposite to the leaving group, in a process known as backside attack. masterorganicchemistry.comyoutube.comyoutube.com This concerted mechanism, where bond-forming and bond-breaking occur simultaneously, leads to an inversion of the stereochemical configuration at the reaction center. masterorganicchemistry.comyoutube.com This phenomenon is often referred to as Walden inversion.

For this compound, the carbon atom attached to the methanesulfonate group (C1) is the electrophilic center. If this carbon were a stereocenter (for instance, by isotopic labeling or substitution), an SN2 reaction would be expected to proceed with a complete inversion of its configuration.

A closely related compound, (3S)-3-hydroxy-3-phenylpropyl methanesulfonate, has been shown to react with phenols via an SN2 mechanism, resulting in the formation of alkyl phenyl ethers with a high degree of enantiomeric excess (92% ee). thieme-connect.de This provides strong evidence that reactions of similar methanesulfonates proceed with a high degree of stereospecificity.

The stereochemical outcome of reactions involving this compound is crucial in the synthesis of chiral molecules. sciencenet.cn The ability to predict and control the stereochemistry is fundamental in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms can dictate biological activity or material properties.

Hypothetical Stereochemical Inversion in an SN2 Reaction

To illustrate the stereochemical implications, consider a hypothetical chiral analog of this compound, (R)-1-deuterio-3-phenylpropyl methanesulfonate, reacting with a nucleophile such as an azide (B81097) ion (N₃⁻). The SN2 reaction would result in the formation of (S)-1-azido-1-deuterio-3-phenylpropane, with the stereochemistry at the C1 position being inverted.

| Reactant | Nucleophile | Product | Stereochemical Outcome |

|---|---|---|---|

| (R)-1-deuterio-3-phenylpropyl methanesulfonate | N₃⁻ | (S)-1-azido-1-deuterio-3-phenylpropane | Inversion of Configuration |

This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing for the creation of specific stereoisomers from chiral starting materials. While direct studies on this compound are limited, the foundational principles of stereochemistry in SN2 reactions provide a solid framework for understanding its reactive behavior. masterorganicchemistry.comnih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of 3-phenylpropyl methanesulfonate (B1217627) typically involves the reaction of 3-phenylpropan-1-ol with methanesulfonyl chloride in the presence of a base like triethylamine (B128534). unl.edugoogle.comncl.res.in While effective, current research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Green chemistry principles are also becoming central to the development of new synthetic routes. A significant advancement is the use of mechanochemistry , specifically ball-milling, for reactions involving 3-phenylpropyl methanesulfonate. cardiff.ac.ukucl.ac.uk This solvent-free technique reduces the environmental impact and can lead to different reactivity and product selectivity compared to solution-phase reactions. cardiff.ac.ukucl.ac.uk Further research is expected to optimize mechanochemical conditions and explore its application in a wider range of transformations involving this compound.

Other green chemistry approaches that are ripe for exploration include:

The use of greener, renewable solvents or even solvent-free conditions.

The development of catalytic methods that minimize the use of stoichiometric reagents.

Improving the atom economy of the synthesis to reduce waste generation.

Expanded Reactivity Profiles and Mechanistic Deconvolution

This compound is a valuable substrate for a variety of chemical transformations due to the excellent leaving group ability of the methanesulfonate (mesylate) group. Its reactivity in nucleophilic substitution and reduction reactions is well-established. umassd.edu However, recent research has expanded its reactivity profile into more complex and powerful transformations.

A notable example is its use in dual catalytic cross-electrophile coupling reactions . In a study, this compound was successfully coupled with methyl 4-bromobenzoate (B14158574) using a dual catalytic system of a nickel and a cobalt complex. nih.govsemanticscholar.orgchemrxiv.org This reaction is significant as it allows for the formation of carbon-carbon bonds by coupling two electrophilic partners.

Mechanistic deconvolution of these new reactions is a critical area of ongoing research. For the dual catalytic cross-coupling, mechanistic studies suggest that the nickel catalyst activates the aryl halide, while the cobalt co-catalyst activates the alkyl mesylate. nih.govsemanticscholar.org Understanding these pathways allows for the rational optimization of reaction conditions for a broader range of substrates. nih.gov Preliminary investigations into the reactivity differences between alkyl and allylic mesylates are also underway, which will provide a deeper understanding of the factors governing their substitution reactions. umassd.edu

Future work in this area will likely focus on:

Exploring the full scope of nucleophiles and coupling partners that can react with this compound.

Investigating its potential in other types of cross-coupling reactions.

Conducting detailed kinetic and spectroscopic studies to elucidate reaction mechanisms.

Development of New Catalytic Systems for Chemoselective Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound in a chemoselective manner. The aforementioned dual catalytic system for cross-electrophile coupling is a prime example of this trend. nih.govsemanticscholar.orgchemrxiv.org This system allows for the selective coupling of the alkyl mesylate with an aryl bromide, demonstrating high functional group tolerance. nih.govsemanticscholar.org

Future research will likely focus on designing catalysts that can:

Enable enantioselective transformations, which is particularly important for the synthesis of chiral drugs.

Promote reactions under milder conditions with lower catalyst loadings.

Be recyclable and reusable, aligning with the principles of green chemistry.

Facilitate transformations that are currently challenging or inefficient.

The ability to readily generate this compound from the corresponding alcohol makes it an attractive substrate for catalytic transformations that might otherwise be difficult with the less reactive alcohol itself. nih.govsemanticscholar.org

Integration into Multicomponent Reactions and Cascade Processes

While specific examples of this compound in multicomponent reactions (MCRs) are not yet widely reported, its reactivity makes it a promising candidate for such processes. MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient and atom-economical.

The development of one-pot and cascade reactions involving this compound is an emerging area. A patent has described a one-pot process for preparing an intermediate for Fesoterodine starting from a derivative of this compound. google.com This indicates the potential for integrating multiple synthetic steps, including the formation or reaction of the methanesulfonate, into a single, streamlined process. A thesis has also described a one-pot Staudinger reduction-Boc protection sequence starting from an azide (B81097) synthesized from this compound. unimi.it

Future research is anticipated to explore the design of novel MCRs and cascade sequences where this compound can act as a key building block. This could involve, for example, its reaction with a nucleophile and an electrophile in a single pot to rapidly generate molecular complexity.

Advanced Computational Methodologies for Predictive Organic Synthesis

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical compounds. For this compound, computational studies are being employed to shed light on its reactivity.

Density Functional Theory (DFT) calculations have been used to study the chemistry of 3-phenylpropyl radicals, which can be formed from derivatives of this compound. unibe.ch These studies help in understanding the relative importance of different reaction pathways, such as fragmentation and cyclization. unibe.ch It has also been suggested that DFT can be used to predict the reactivity of related compounds in nucleophilic environments by calculating electrostatic potential maps and activation energy barriers.

Future directions in this area will likely involve the use of more sophisticated computational models to:

Predict the outcome and selectivity of new reactions involving this compound.

Design novel catalysts with enhanced activity and selectivity.

Elucidate complex reaction mechanisms in greater detail.

Screen for potential applications of this compound in various fields.

The integration of machine learning and artificial intelligence with computational chemistry will further enhance the predictive power of these models, accelerating the discovery and development of new synthetic methodologies and applications for this compound.

Q & A

Q. What are the standard synthetic routes for 3-phenylpropyl methanesulfonate, and how are yields optimized?

this compound is synthesized via methanesulfonylation of 3-phenylpropanol using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Evidence from stereochemical studies shows that the reaction proceeds quantitatively at room temperature, yielding the product as a yellow oil (Rf = 0.18 in 7:3 pentane:Et₂O) without requiring further purification . Optimization involves controlling stoichiometry (1:1.2 alcohol:MsCl ratio) and maintaining inert conditions to avoid hydrolysis.

Q. What spectroscopic techniques are used to characterize this compound?

Key characterization methods include:

- ¹H-NMR (300 MHz, CDCl₃): Peaks at δ 7.29–7.06 (m, 5H, aromatic), 4.15 (t, J = 6.3 Hz, 2H, CH₂-O), 2.91 (s, 3H, SO₃CH₃), 2.68 (dd, J = 8.3, 6.8 Hz, 2H, CH₂-SO₃), and 2.08–1.93 (m, 2H, CH₂) .

- ¹³C-NMR (75 MHz, CDCl₃): Signals at δ 140.4 (aromatic C), 69.3 (CH₂-O), 37.4 (SO₃CH₃), and 30.7 (CH₂-SO₃) .

- TLC : Rf = 0.18 in pentane:Et₂O (7:3) confirms purity .

Q. What safety protocols are essential when handling this compound?

While specific toxicity data for this compound are limited, structurally similar alkyl methanesulfonates (e.g., ethyl methanesulfonate) are classified as mutagens and carcinogens. Handling requires:

- Use of PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Quenching residual reagent with aqueous KOH/H₂O₂ to minimize genotoxic byproducts .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitutions?

In reactions with lithium aminoborohydrides (LABs), primary alkyl methanesulfonates like this compound do not undergo reduction unless triethylborane (Et₃B) is present. Et₃B facilitates in situ generation of LiBH₄Et₃, enabling reduction to yield alcohols. Without Et₃B, LABs act as amine-transfer agents, producing tertiary amines (e.g., 3-phenylpropyl-NR₂) via SN2 mechanisms. Steric hindrance from the phenyl group slows reactivity compared to linear analogs .

Q. What analytical challenges arise in detecting trace impurities of this compound in drug substances?

Residual methanesulfonate esters are genotoxic impurities (GTIs) requiring detection at ppm levels. A validated GC-FID method with ionic liquid extraction achieves limits of quantification (LOQ) < 1 ppm. Key parameters:

- Column : DB-5MS (30 m × 0.25 mm × 0.25 µm).

- Derivatization : Not required due to volatility of methanesulfonates.

- Calibration : Linear range 0.1–10 ppm (R² > 0.999) .

Q. How does this compound participate in radical-mediated reactions?

In the intramolecular Schmidt reaction, this compound acts as a precursor to generate hydroperoxides (e.g., 3-hydroperoxypropylbenzene) when treated with H₂O₂/KOH. The reaction proceeds via radical intermediates at 50°C, confirmed by ESR spectroscopy. The phenyl group stabilizes transition states, favoring regioselectivity .

Data Contradictions and Resolution

3.1 Discrepancies in reported reaction outcomes with LAB reagents

Early studies claimed LABs reduce alkyl methanesulfonates directly, but later work showed tertiary amine formation dominates unless Et₃B is added. This contradiction arises from differences in reaction conditions (e.g., solvent polarity, LAB steric bulk). Resolution requires kinetic studies under controlled parameters (e.g., solvent = THF, T = 0°C) .

Methodological Tables

Q. Table 1. Key ¹H-NMR shifts for this compound

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.29–7.06 | Multiplet |

| CH₂-O | 4.15 | Triplet |

| SO₃CH₃ | 2.91 | Singlet |

| CH₂-SO₃ | 2.68 | Doublet |

| CH₂ | 2.08–1.93 | Multiplet |

| Data from |

Q. Table 2. GC-FID parameters for trace impurity analysis

| Parameter | Value |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) |

| Oven Temp | 40°C (2 min) → 10°C/min → 240°C |

| Detection Limit | 0.1 ppm |

| Recovery (%) | 95–105 |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.